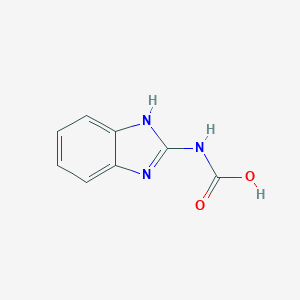

2-Benzimidazolecarbamic acid

Descripción

Historical Evolution of Benzimidazole (B57391) Chemistry and Derivatives Research

The journey of benzimidazole chemistry began in 1872 with Hoebrecker's synthesis of 2,5- and 2,6-dimethylbenzimidazole. chemijournal.com However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole is an integral part of vitamin B12 that significantly spurred interest in this heterocyclic system. chemijournal.comresearchgate.net This finding highlighted the natural occurrence of the benzimidazole core and hinted at its potential biological significance.

A pivotal moment in the application of benzimidazole derivatives came in 1961 with the introduction of thiabendazole (B1682256), the first benzimidazole anthelmintic agent. ijarsct.co.inresearchgate.net This discovery opened the floodgates for research into 2-substituted benzimidazoles, leading to the development of other important anthelmintics like mebendazole (B1676124) and albendazole (B1665689). ijarsct.co.in The initial hypothesis by Woolley in 1944, suggesting that the purine-like structure of benzimidazoles could elicit biological applications, proved to be remarkably prescient. ijarsct.co.in Research since the 1990s has led to a vast number of synthesized benzimidazole analogs with enhanced stability and significant biological activity. ijarsct.co.in

Importance of the Benzimidazole Pharmacophore in Medicinal Chemistry

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry. chemrxiv.orgbohrium.com This is due to its versatile and robust nature, which allows it to interact with a wide array of biological targets. ijpsjournal.com The benzimidazole structure is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. ajptonline.comnih.gov This structure makes it a structural isostere of naturally occurring nucleotides, which facilitates its interaction with biopolymers in living systems. ajptonline.comresearchgate.net

The physicochemical properties of the benzimidazole scaffold, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively to macromolecules. bohrium.com This has led to the development of a broad spectrum of therapeutic agents with diverse pharmacological activities, including:

Antimicrobial ajptonline.compharmacophorejournal.com

Antiviral ajptonline.comresearchgate.net

Anticancer chemrxiv.orgnih.gov

Anti-inflammatory ijpsjournal.com

Antihypertensive isca.me

Anthelmintic researchgate.netajptonline.com

Antiulcer ijpsjournal.comresearchgate.net

The adaptability of the benzimidazole core allows medicinal chemists to design and synthesize novel derivatives with targeted biological activities, making it a cornerstone of modern drug discovery. researchgate.netchemrxiv.org

Overview of 2-Benzimidazolecarbamic Acid as a Key Research Compound

Within the vast family of benzimidazole derivatives, this compound and its esters have garnered significant attention. researchgate.net The methyl ester of this compound, commonly known as carbendazim (B180503), is a widely studied fungicide. nih.gov Research has explored its synthesis, controlled-release nanoformulations, and its efficacy against various fungi. nih.gov

The synthesis of this compound esters can be achieved through various methods, including the reaction of o-phenylenediamines with alkyl esters of carbalkoxythiocarbamic acids. longdom.org Another process involves the cyclization of (o-aminophenyl) thiourea (B124793), although this can sometimes lead to the formation of benzimidazole thione. longdom.org A more refined process involves thiocyanating o-nitroaniline, followed by alkylation, reduction of the nitro group, and condensation with an alkyl cyano carbamate (B1207046). google.com

Research into this compound derivatives extends beyond their antifungal properties. Studies have investigated their potential as antitumor and anthelmintic agents. researchgate.netisca.me The core structure of this compound serves as a valuable scaffold for developing new therapeutic agents. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net The versatility of this compound and its derivatives continues to make it a subject of intensive research in the pursuit of novel and effective therapeutic agents.

Structure

3D Structure

Propiedades

Número CAS |

18538-45-9 |

|---|---|

Fórmula molecular |

C8H7N3O2 |

Peso molecular |

177.16 g/mol |

Nombre IUPAC |

1H-benzimidazol-2-ylcarbamic acid |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,12,13)(H2,9,10,11) |

Clave InChI |

WEYSQARHSRZNTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)NC(=O)O |

Otros números CAS |

18538-45-9 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 2 Benzimidazolecarbamic Acid and Its Derivatives

Foundational Benzimidazole (B57391) Ring Synthesis Approaches

The construction of the benzimidazole core is a fundamental first step in the synthesis of many of its derivatives. This bicyclic heterocyclic system, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is typically assembled through condensation and cyclization reactions. nih.govresearchgate.net

Condensation and Cyclization Reactions

The primary strategy for synthesizing the benzimidazole skeleton involves the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivatives). rasayanjournal.co.inthieme-connect.combeilstein-journals.orgrsc.org This reaction is followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to form the final benzimidazole ring.

The choice of catalyst and reaction conditions significantly influences the efficiency and yield of these reactions. A wide array of catalysts have been employed, including Lewis acids, Brønsted acids, and various metal catalysts. uit.no For instance, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) have been used to selectively produce mono- or double-condensation products. beilstein-journals.org Other methods utilize supported gold nanoparticles, zirconocene (B1252598) dichloride, or even catalyst-free conditions under microwave irradiation or in specific solvents like methanol (B129727) to promote the reaction. rasayanjournal.co.inuit.nonih.gov The reaction between o-phenylenediamine and aldehydes, a common approach, can be promoted by various reagents and conditions, including ultrasound irradiation with a ZnFe₂O₄ nano-catalyst or simply heating in methanol. uit.nodoi.org

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Aldehydes | Au/TiO₂ nanoparticles | CHCl₃:MeOH (3:1), ambient temp. | High | nih.gov |

| o-phenylenediamine, Aromatic Aldehydes | ZnFe₂O₄ nano-catalyst | Ethanol, Ultrasonic irradiation | 88-92% | doi.org |

| o-phenylenediamine, Aldehydes | None | Methanol, Ambient temp., 1 min | 33-96% | uit.no |

| o-phenylenediamine, Benzaldehyde | Er(OTf)₃ | - | Selective for di-substituted product | beilstein-journals.org |

| o-phenylenediamine, Carboxylic Acids | POCl₃ | - | Good | rasayanjournal.co.in |

Preparations from o-Phenylenediamine Derivatives

The versatility of the benzimidazole synthesis is greatly enhanced by the use of substituted o-phenylenediamine derivatives. rasayanjournal.co.in This approach allows for the introduction of various functional groups onto the benzene portion of the benzimidazole ring system from the outset. The condensation reaction proceeds similarly to that with the unsubstituted parent compound, where the o-phenylenediamine derivative reacts with aldehydes, carboxylic acids, or their equivalents. nih.govdoi.orgrsc.org

For example, the reaction of various substituted o-phenylenediamines with different aromatic aldehydes using a sulfonated cobalt ferrite (B1171679) solid acid catalyst (CFNP@SO₃H) has been shown to be an effective and environmentally friendly method. rasayanjournal.co.in Similarly, reacting substituted o-phenylenediamines with diverse heterocyclic carboxylic acids in the presence of phosphoryl chloride as both a catalyst and solvent yields 2-substituted benzimidazolyl heterocycles. rasayanjournal.co.in This strategy is fundamental to creating a wide library of benzimidazole derivatives, including the precursors for many 2-benzimidazolecarbamic acid esters.

Specific Synthesis of this compound Esters

While the foundational methods build the core ring system, specific strategies are required to introduce the 2-carbamic acid ester functionality, a key feature of compounds like carbendazim (B180503).

Multi-Step Conversions and Functional Group Transformations

A notable multi-step synthesis for preparing 5-substituted-2-benzimidazolecarbamic acid esters involves a sequence of functional group transformations starting from o-nitroaniline. google.comgoogleapis.comgoogle.com This process can be outlined in four main steps:

Thiocyanation : o-Nitroaniline is treated with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) and a halogen (e.g., bromine or chlorine) to introduce a thiocyanate group at the para position to the nitro group, forming 4-thiocyano-2-nitroaniline. google.comgoogle.com

Alkylation : The resulting thiocyanate is alkylated. For instance, reaction with an alkyl bromide in the presence of a phase transfer catalyst can yield an alkylthio derivative, such as 4-propylthio-2-nitroaniline. google.comgoogle.com

Nitro Group Reduction : The nitro group of the 4-alkylthio-2-nitroaniline intermediate is reduced to an amine, typically using a reducing agent like sodium sulfide (B99878), to form the corresponding 4-alkylthio-o-phenylenediamine. google.com

Condensation and Cyclization : The final step involves condensing the substituted o-phenylenediamine with an alkyl cyanocarbamate. This reaction is performed in an acidic medium (pH ~4) to facilitate the cyclization and formation of the desired alkyl 5-alkylthio-2-benzimidazole carbamate (B1207046). google.comgoogle.com

This sequential approach is characterized by high yields and the ability to introduce specific substituents at the 5(6)-position of the benzimidazole ring. google.com

| Step | Reactants | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Thiocyanation | o-Nitroaniline | NH₄SCN, Br₂ | 4-Thiocyano-2-nitroaniline | 89% |

| 2. Alkylation | 4-Thiocyano-2-nitroaniline | n-Propyl bromide, NaCN | 4-Propylthio-2-nitroaniline | 97% |

| 3. Reduction | 4-Propylthio-2-nitroaniline | Na₂S·9H₂O | 4-Propylthio-o-phenylenediamine | - |

| 4. Condensation | 4-Propylthio-o-phenylenediamine, Methyl cyanocarbamate | HCl | Methyl 5-propylthio-2-benzimidazole carbamate | - |

Reactions Involving Thiocarbamates and Isothiocyanates

An alternative and widely used method for synthesizing 2-alkoxycarbonylaminobenzimidazoles involves the reaction of o-phenylenediamines with S-alkylated thiourea (B124793) derivatives. A common approach employs 1,3-bis(alkoxycarbonyl)-S-methylisothiourea. longdom.org This reagent reacts directly with o-phenylenediamine, leading to the formation of the this compound ester in a single cyclization step.

Similarly, the reaction of o-phenylenediamines with N-[alkoxy(methylthio)methylene] carbamic acids also yields the desired 2-alkoxycarbonylaminobenzimidazole. longdom.org Another route involves reacting thiourea with dimethyl sulfate (B86663) to produce 2-methylthiopseudourea sulfate. prepchem.com This intermediate is then acylated with an alkyl chloroformate and subsequently reacted with an o-phenylenediamine in the presence of an acid to form the final product. prepchem.com Attempts to synthesize the parent 2-aminobenzimidazole (B67599) by cyclizing (o-aminophenyl)thiourea have been reported to be unsuccessful, yielding benzimidazole-2-thione instead. longdom.org

Cyanamide-Based Synthetic Routes

The "cyanamide process" is a direct and efficient method for producing this compound esters. google.com This synthesis occurs in two primary stages:

Formation of Alkyl Cyanocarbamate : Cyanamide (or its salt, like sodium hydrogen cyanamide) is reacted with an alkyl chloroformate (e.g., methyl chloroformate). google.com This reaction is conducted in a medium that is weakly acidic to basic (pH 6-8) to form an alkyl cyanocarbamate salt. google.com

Condensation with o-Phenylenediamine : The prepared alkyl cyanocarbamate is then reacted directly with an o-phenylenediamine in an acidic medium (pH ~4.0) at elevated temperatures (40–130 °C). google.com This step results in the cyclization and formation of the this compound alkyl ester, which can then be recovered from the reaction mixture. google.com

Utilization of Urea (B33335) and Guanidine (B92328) Derivatives

The synthesis of the benzimidazole core, a necessary precursor to this compound, can be effectively achieved through the cyclization of ortho-phenylenediamines with urea or guanidine derivatives. These methods provide a foundational route to 2-aminobenzimidazoles, which are key intermediates.

One common strategy involves the intramolecular cyclization of substituted ureas. For instance, refluxing 1-(o-amino phenyl)-3-benzylurea in toluene (B28343) with p-toluene sulfonic acid as a catalyst leads to the formation of 2-benzylaminobenzimidazole. longdom.orglongdom.org Similarly, heating N-(N-Phenacyl amino) phenyl urea with phosphorus oxychloride results in cyclization to yield 1-phenacyl-2-aminobenzimidazole. longdom.orglongdom.org These 2-amino or 2-alkylamino benzimidazoles can then be further reacted, typically with chloroformates, to install the desired carbamic acid ester group at the 2-position.

Guanidine derivatives also serve as valuable starting materials. N-(o-Amino phenyl)-N-methyl-N',N"-disubstituted guanidines can be cyclized to form the corresponding aminobenzimidazole when treated with reagents like carbon disulfide (CS2) or phosgene (B1210022) (CSCl2). longdom.orglongdom.org Another approach involves the decomposition of 2-acyloxyguanidines at room temperature, which directly yields 2-dialkylaminobenzimidazoles. longdom.orglongdom.org The reaction is believed to proceed through an imino nitrene intermediate. longdom.org A more direct route to the final carbamate product involves reacting o-phenylenediamine with 1,3-bis(alkoxycarbonyl)-S-methylisothiourea, which is itself derived from guanidine. longdom.orglongdom.org

Functionalization of the 2-Position of Benzimidazole

Introducing the carbamic acid functional group onto a pre-formed benzimidazole ring is a critical synthetic strategy. This can be accomplished through several distinct methods, including direct C-H activation, modification of existing functional groups, or molecular rearrangement.

Contemporary strategies increasingly employ catalytic intermolecular functionalization, with direct C-H activation at the C-2 position being a predominant approach. researchgate.net This allows for the direct coupling of the benzimidazole core with a suitable carbamoylating agent, often facilitated by transition metal catalysts like palladium, rhodium, or nickel. researchgate.net

Another method involves the chemical transformation of a substituent already present at the 2-position. For example, benzimidazole-2-sulfonic acids, which can be prepared by oxidizing 2-mercaptobenzimidazoles, are versatile intermediates. instras.com Treatment of these sulfonic acids with ammonia (B1221849) or various amines by heating in aqueous solutions can replace the sulfonic acid group with an amino group, yielding 2-aminobenzimidazoles. longdom.orginstras.com This product is the immediate precursor for the synthesis of this compound esters.

Rearrangement reactions offer another pathway. In one process, commercially available 2-aminobenzimidazole can be reacted with chloroformates to form carbamates at the N1 or N3 position of the imidazole ring. google.com By heating these N-acyl analogs in a solvent like pyridine, the acyl group can be induced to migrate from the nitrogen atom to the 2-amino group, yielding the thermodynamically more stable this compound derivative. google.com Furthermore, existing carbamates like methylbenzimidazol-2-ylcarbamate can undergo reacylation when heated with other carboxylic acids, demonstrating the lability and potential for modification of the 2-position substituent. ekb.eg

Synthesis of Substituted this compound Derivatives

The functionalization of the benzimidazole ring system allows for the creation of a diverse library of derivatives. The introduction of various substituents, including alkyl, aryl, halogen, hydroxyl, sulfonate, and nitro groups, can be achieved through targeted synthetic sequences.

Introduction of Alkyl, Aryl, and Halogen Moieties

The synthesis of substituted benzimidazole carbamates often begins with a substituted o-phenylenediamine. For alkyl-substituted derivatives, a multi-step process can be employed. For example, the synthesis of methyl 5-propylthio-2-benzimidazole carbamate starts with the thiocyanation of o-nitroaniline. google.com The resulting 4-thiocyano-2-nitroaniline is then alkylated with a propyl halide, followed by reduction of the nitro group to form 4-propylthio-o-phenylenediamine. google.com This substituted diamine is finally condensed with an alkyl cyano carbamate salt to yield the target molecule. google.com

Aryl and halogen moieties are commonly introduced using similar principles. The synthesis of methyl 5-benzylbenzimidazole-2-carbamate and its p-fluoro-benzyl analogue involves the condensation of 4-nitro-o-phenylenediamine (B140028) with the corresponding phenylacetic acid (phenylacetic acid or p-fluorophenylacetic acid). umich.edu This forms a 2-arylmethyl-5-nitrobenzimidazole intermediate. Catalytic hydrogenation reduces the nitro group to an amine, which is then converted to the final methyl carbamate product. umich.edu The inclusion of fluorine is a recognized strategy to alter a molecule's electronic properties and lipophilicity. mdpi.com

| Compound Name | Substituent Type | Key Starting Materials | Reference |

|---|---|---|---|

| Methyl 5-propylthio-2-benzimidazole carbamate | Alkyl (Thioether) | o-Nitroaniline, Propyl bromide, Methyl cyano carbamate | google.com |

| Methyl 5-benzyl-benzimidazole-2-carbamate | Aryl (Benzyl) | 4-Nitro-o-phenylenediamine, Phenylacetic acid | umich.edu |

| Methyl 5-(p-fluorobenzyl)-benzimidazole-2-carbamate | Aryl (Fluorobenzyl), Halogen | 4-Nitro-o-phenylenediamine, p-Fluorophenylacetic acid | umich.edu |

Synthesis of Hydroxy, Sulfonate, and Nitro-Substituted Analogues

The incorporation of polar functional groups like nitro, sulfonate, and hydroxyl moieties onto the benzimidazole framework requires specific synthetic routes.

Nitro-substituted derivatives are typically prepared by using a nitrated starting material. The synthesis of 2-benzyl-5-nitrobenzimidazole is achieved by the acid-catalyzed condensation of 4-nitro-o-phenylenediamine with phenylacetic acid. umich.edu This nitro-intermediate is crucial for accessing other functional groups; for example, it can be reduced to an amino group which can then be further modified. umich.edu The direct oxidation of a 2-benzyl-5-nitrobenzimidazole with chromium trioxide can also be used to produce a 2-benzoyl-5-nitrobenzimidazole. umich.edu

Sulfonate groups are generally introduced by direct reaction with a sulfonating agent on a pre-formed benzimidazole ring. The synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid, for instance, involves treating 2-phenyl-1H-benzimidazole with oleum (B3057394), sulfuric acid, or chlorosulfonic acid. mdpi.com The reaction with chlorosulfonic acid can proceed further to yield the corresponding sulfonyl chloride, particularly if the substituent at the 2-position is electron-withdrawing. mdpi.com

Hydroxy-substituted analogues can be more challenging to synthesize due to the reactivity of the hydroxyl group. One route involves the reduction of a keto group that is part of a larger substituent. For example, the catalytic reduction of a 5-nitro-2-benzoylbenzimidazole derivative can lead to the concurrent reduction of both the nitro group and the carbonyl, resulting in a 5-amino-2-(α-hydroxybenzyl)benzimidazole intermediate. umich.edu

| Compound Name/Intermediate | Substituent Type | Synthetic Method/Key Reagents | Reference |

|---|---|---|---|

| 2-Benzyl-5-nitrobenzimidazole | Nitro | Condensation of 4-nitro-o-phenylenediamine and phenylacetic acid | umich.edu |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Sulfonate | Direct sulfonation of 2-phenyl-1H-benzimidazole with oleum or H₂SO₄ | mdpi.com |

| 5-Amino-2-(α-hydroxybenzyl)benzimidazole | Hydroxy (on substituent) | Catalytic reduction of 5-nitro-2-benzoylbenzimidazole | umich.edu |

Formation of Complex Heterocyclic Conjugates

The synthesis of molecules where the this compound scaffold is joined to other heterocyclic systems results in complex conjugates with unique structural features. These syntheses often involve building one heterocyclic system onto another.

One approach is to prepare 2-(heteroaryl amino) benzimidazoles directly from o-phenylenediamines and a heteroaryl cyanamide. longdom.org For example, 2-(2-benzimidazolylamino)-4-hydroxypyrimidines have been synthesized by the cyclization of 2-cyanamino-4-hydroxy-6-methylpyrimidine with substituted o-phenylenediamines. longdom.org

More complex fused systems can also be created. Starting from key intermediates like 1-(1H-benzo[d]imidazol-2-yl)propan-2-one, further heterocyclization reactions can produce elaborate structures. nih.gov Reaction with salicylaldehyde (B1680747) can yield benzo nih.govprepchem.comimidazo[1,2-a]quinoline derivatives, while reactions with other reagents can lead to the formation of thiophene, pyran, or benzo nih.govprepchem.comimidazo[1,2-c]pyrimidine rings fused or linked to the parent benzimidazole. nih.gov The synthesis of benzimidazole-imidazo[1,2-a]pyrazine conjugates represents another class of such complex molecules. researchgate.net Additionally, benzimidazole can be conjugated to other heterocycles via a linker, such as in the synthesis of benzimidazole-methyl sulfide derivatives connected to various aromatic and heteroaromatic acetamides. nih.gov

Structure Activity Relationship Sar Studies of 2 Benzimidazolecarbamic Acid Derivatives

Fundamental Contributions of the Benzimidazole (B57391) Core to Bioactivity

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a critical pharmacophore that imparts significant biological activity to the molecules that contain it. ontosight.ainih.govrsc.org Its rigid, planar structure provides a stable framework for the attachment of various functional groups, allowing for the fine-tuning of its pharmacological profile. ijpsjournal.com The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, a key feature for interacting with biological targets. researchgate.net The inherent aromaticity of the benzimidazole system also allows for π-π stacking interactions with aromatic residues in proteins and nucleic acids. ontosight.ai

The broad spectrum of biological activities associated with benzimidazole derivatives, including antifungal, anthelmintic, antiviral, anticancer, and anti-inflammatory effects, underscores the importance of this core structure. arabjchem.orgresearchgate.netiosrphr.org For instance, benzimidazole-based fungicides like benomyl (B1667996) and carbendazim (B180503) have been widely used in agriculture. rsc.org The ability of the benzimidazole core to serve as a versatile scaffold for chemical modification has made it a cornerstone in the design and discovery of new drugs. rsc.orgdoaj.org

Influence of Substituent Position on Biological Activity

SAR studies have consistently demonstrated that the nature and position of substituents on the benzimidazole ring system profoundly impact the biological activity of the resulting derivatives. researchgate.netnih.gov Modifications at the N1, C2, C5, and C6 positions have been extensively explored to optimize the therapeutic potential of these compounds. arabjchem.orgnih.gov

Impact of Substitutions at N1, C2, C5, and C6 Positions

Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are crucial in determining the biological activity of its derivatives. arabjchem.orgnih.gov

N1 Position: The introduction of various substituents at the N1 position has been shown to significantly modulate the biological activity. For example, the presence of different heterocyclic substituents at the N1 position can enhance anti-inflammatory and analgesic activity. arabjchem.org Studies on anticoagulant benzimidazole derivatives revealed that substituting different alkyl side chains at the N1 position influenced their inhibitory activities, with methyl and ethyl groups showing improved interactions within the active pockets of the target enzyme. mdpi.com Furthermore, N-alkylation at this position can positively influence chemotherapeutic efficacy. acs.org

C2 Position: The C2 position is a key site for modification, and substituents at this position play a vital role in the compound's interaction with its biological target. nih.gov For instance, 2-substituted benzimidazoles are known to act as potent anticancer agents. arabjchem.org The introduction of bulky groups at this position, along with small alkyl groups at other positions, can lead to optimal antimicrobial effects. arabjchem.org In the context of anti-inflammatory activity, a benzimidazole substituted with anacardic acid at C2 has been shown to inhibit COX-2. nih.gov The nature of the substituent at C2 can also influence the inhibitory potency against other enzymes, with groups like 2,2′-bithiophene and 4-trifluoromethylphenyl enhancing the inhibitory effectiveness of certain benzimidazole derivatives. mdpi.com

C5 and C6 Positions: Substitutions at the C5 and C6 positions of the benzene ring also have a significant impact on biological activity. arabjchem.orgnih.gov The introduction of electron-withdrawing groups, such as a nitro group at the C6 position, has been found to be more active in some anti-inflammatory studies compared to compounds with electron-donating groups. nih.gov Conversely, in other studies, compounds with electron-donating or electron-releasing groups at the 5-position showed higher antimicrobial effects. arabjchem.org The type of substituent at the 5(6) position can also dictate the effectiveness of enzyme inhibition, as seen in studies of dipeptidyl peptidase III inhibitors. mdpi.com

The following table summarizes the influence of substituents at different positions on the biological activity of benzimidazole derivatives based on various studies.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| N1 | Heterocyclic groups | Enhanced anti-inflammatory and analgesic activity | arabjchem.org |

| N1 | Methyl and ethyl groups | Improved anticoagulant activity | mdpi.com |

| C2 | Bulky groups | Optimal antimicrobial activity | arabjchem.org |

| C2 | Anacardic acid | COX-2 inhibition | nih.gov |

| C5/C6 | Electron-withdrawing groups (e.g., nitro) | Increased anti-inflammatory activity | nih.gov |

| C5 | Electron-donating/releasing groups | Higher antimicrobial effect | arabjchem.org |

Effects of Bridging Groups and Linkers

In the development of small molecules to direct cardiomyocyte differentiation, the role of a linker group between different regions of a 1,5-disubstituted benzimidazole was investigated. nih.gov While some linkers, such as a methylene (B1212753) or carboxy group, did not lead to increased potency, others based on thien-2-yl showed positive effects. nih.gov The nature of the atom in the bridge connecting the benzimidazole and triazole rings in hybrid molecules has also been shown to be important, with oxygen or sulfur atoms generally increasing antimicrobial activity. nih.gov The synthesis of bis-benzimidazoles, where two benzimidazole rings are connected by a linker, has also been explored to generate compounds with antimicrobial properties. researchgate.net

Role of Functional Groups in Ligand-Target Interactions

Contributions of the Carbamate (B1207046) Moiety

The carbamate group (-NHCOO-) is a key structural feature in many biologically active compounds, including 2-benzimidazolecarbamic acid derivatives. nih.govacs.org This functional group is related to both amides and esters and generally exhibits good chemical and proteolytic stability. nih.govacs.org The carbamate moiety can participate in hydrogen bonding through its carbonyl group and the NH group, which is crucial for interacting with biological targets. nih.govacs.org

The carbamate functionality imposes a degree of conformational restriction, which can be advantageous for fitting into specific binding pockets of enzymes or receptors. nih.govacs.org In the context of anticancer agents, carbamate chemistry has been utilized to develop prodrugs where a cytotoxic compound is released at the tumor site. portico.org The anthelmintic activity of certain benzimidazole carbamates is attributed to their ability to inhibit microtubule assembly, leading to mitotic arrest and cell growth inhibition. portico.org

Significance of Ester and Amine Functionalities

Ester and amine functionalities are also critical components that influence the biological activity of this compound derivatives.

Ester Functionality: The ester group, often present as a methyl or ethyl ester of the carbamic acid, can impact the molecule's solubility and ability to cross cell membranes. The hydrolysis of the ester can also be a key step in the activation of the drug. In the synthesis of benzimidazole derivatives as potential neuraminidase inhibitors, both ester and carboxylic acid moieties were explored, with the esterification step being a key part of the synthesis. analis.com.my

Amine Functionality: The amine group, part of the carbamate linkage, is essential for the structural integrity and biological activity of these compounds. The hydrogen on the amine can act as a hydrogen bond donor. The presence of a 2-aminobenzimidazole (B67599) core is a common feature in many bioactive molecules. mdpi.com Furthermore, the incorporation of polar functional groups like amines has been used to improve the solubility of anticancer compounds containing the benzimidazole carbamate moiety. arabjchem.org

The following table highlights the key contributions of these functional groups:

| Functional Group | Key Contributions to Bioactivity | References |

| Carbamate | Hydrogen bonding, conformational restriction, metabolic stability | nih.govacs.org |

| Ester | Influences solubility and cell permeability, can be a prodrug feature | analis.com.my |

| Amine | Hydrogen bond donation, structural core of many bioactive derivatives | arabjchem.orgmdpi.com |

Steric and Electronic Effects of Substituents

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the reactivity and binding capabilities of the benzimidazole scaffold. jackwestin.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), halogens (e.g., -Cl, -F), and trifluoromethyl (-CF3) can increase the electrophilic nature of the benzimidazole ring system. jackwestin.com Studies have shown that the introduction of EWGs often enhances the biological activity of these compounds. For instance, the presence of a nitro group at the 5- or 6-position of the benzimidazole ring has been linked to increased antimicrobial and anti-inflammatory activity. rjptonline.orgmdpi.com Similarly, a halogen atom at the 6-position combined with a nitro group at the 7-position was found to be the optimal substitution pattern for high affinity to serotonin (B10506) 5-HT3 receptors. nih.gov In some anticancer derivatives, a trifluoromethyl group at the C-6 position was deemed crucial for high activity. rsc.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) can increase the electron density of the aromatic system. The effect of EDGs on potency can vary. An amine group at the R1 position of a 2-phenyl-substituted benzimidazole was found to enhance the inhibition of COX and 5-lipoxygenase enzymes. mdpi.com However, in other cases, EDGs have led to lower potency compared to their electron-withdrawing counterparts. mdpi.com The impact is highly dependent on the specific biological target and the position of the substituent.

Steric Effects: The size and spatial arrangement of substituents play a critical role in determining how well the molecule fits into the binding site of its target protein. This is known as steric hindrance. jackwestin.com

Bulky Groups: Large, bulky substituents can either enhance or hinder biological activity. A bulky group might provide a better fit in a large hydrophobic pocket of a receptor, thereby increasing potency. Conversely, it could also prevent the molecule from accessing a sterically constrained binding site, thus reducing or eliminating activity. The study of various alkyl esters of 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates revealed that the nature of the alkyl chain influences antineoplastic and antifilarial activity, pointing to the importance of steric factors. nih.gov

Development of Structure-Activity Hypotheses for Enhanced Potency

Based on the systematic study of steric and electronic effects, researchers can formulate structure-activity hypotheses. These hypotheses are predictive models that guide the design of new, more potent derivatives of this compound. A key goal is to identify the optimal combination of substituents and their positions on the benzimidazole scaffold to maximize interaction with a specific biological target. rroij.com

A common approach involves creating a pharmacophore model, which is a three-dimensional representation of the essential steric and electronic features required for a molecule to be active. For benzimidazole derivatives, SAR studies have led to several key hypotheses:

Hypothesis for Anticancer Activity: Research suggests that a methyl carbamate moiety at the 2-position of the benzimidazole ring is a crucial feature for cytotoxic activity. rsc.org Furthermore, SAR studies on mebendazole (B1676124) analogues indicated that adding a para-substituted phenyl ketone at the 5-position and an oxetane (B1205548) group could significantly increase anticancer potency. rsc.org This leads to the hypothesis that potent anticancer agents in this class require a specific ester at C2 and a substituted aromatic ketone at C5.

Hypothesis for Antimicrobial Activity: For antifungal activity, a common hypothesis is that the carbamate group at the 2-position is essential. rjptonline.org SAR studies have revealed that substitution at the 5-position is also critical. For example, substituting this position with a p-nitro phenyl or p-butyl phenyl group enhanced antibacterial activity, while a p-isopropyl phenyl group improved antifungal activity. rjptonline.org This suggests that the size and electronic nature of the C5 substituent can be tuned to target specific types of microbes.

Hypothesis for Anti-inflammatory Activity: Studies on benzimidazole derivatives as anti-inflammatory agents indicate that substitution at the 5- or 6-position with an electron-withdrawing group, such as a nitro group, is favorable for activity. mdpi.com This has led to the development of QSAR models that correlate electronic descriptors with anti-inflammatory potency, guiding the synthesis of compounds with optimized electronic properties at these positions.

These hypotheses are continuously refined as new compounds are synthesized and tested. Quantitative Structure-Activity Relationship (QSAR) models provide a more detailed, mathematical framework for these hypotheses, often leading to statistically validated predictions of biological activity for unsynthesized compounds.

Compound Data Tables

Table 1: Benzimidazole Derivatives and their Biological Activity

| Compound Name | Structure | Target/Activity | Research Finding | Reference |

|---|---|---|---|---|

| Methyl 5-(propoxycarbonyl)-1H-benzimidazole-2-carbamate | Antineoplastic (L1210 cells) | Demonstrated significant growth inhibition with an IC50 < 1 µM. | nih.gov | |

| Methyl 5-(isobutoxycarbonyl)-1H-benzimidazole-2-carbamate | Antineoplastic (L1210 cells) | Caused significant accumulation of L1210 cells in mitosis. | nih.gov | |

| (S)-(-)-N-(Quinuclidin-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide | 5-HT3 Receptor Antagonist | Showed very high affinity (Ki = 0.13 nM) and selectivity for the 5-HT3 receptor. | nih.gov | |

| 2-Amino-1-methylbenzimidazole | Synthetic Intermediate | A key intermediate in the synthesis of more complex benzimidazole derivatives. | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mebendazole |

| Albendazole (B1665689) |

| Thiabendazole (B1682256) |

| Omeprazole |

| Methyl 5-(propoxycarbonyl)-1H-benzimidazole-2-carbamate |

| Methyl 5-(isobutoxycarbonyl)-1H-benzimidazole-2-carbamate |

| (S)-(-)-N-(Quinuclidin-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide |

| 2-Amino-1-methylbenzimidazole |

Molecular and Cellular Mechanisms of Action of 2 Benzimidazolecarbamic Acid and Its Analogues

Interactions with Key Cellular Macromolecules

The biological activity of 2-benzimidazolecarbamic acid, commonly known as carbendazim (B180503), and its related compounds stems from their ability to interfere with essential cellular components. These interactions disrupt the delicate equilibrium required for cell survival and proliferation.

Modulation of Tubulin Dynamics and Microtubule Assembly

The primary and most well-characterized mechanism of action for carbendazim is its interference with microtubules, the dynamic protein filaments essential for cell division, structure, and intracellular transport. cancer.govnih.gov Carbendazim binds directly to tubulin, the building block of microtubules. nih.gov However, its binding site is distinct from those of other well-known tubulin inhibitors like colchicine (B1669291) and vinblastine (B1199706), suggesting a novel interaction. nih.govnih.gov

This binding does not cause significant depolymerization of existing microtubules but rather suppresses their dynamic instability—the crucial process of alternating between phases of growth and shortening. nih.govnih.gov Research on MCF7 human breast cancer cells has shown that carbendazim significantly reduces both the rate and length of microtubule growth and shortening. nih.gov This suppression of dynamics disrupts the formation of a normal mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. nih.govnih.gov The inability to form a functional spindle leads to a halt in mitosis. nih.gov

Studies have quantified carbendazim's binding affinity for mammalian tubulin, revealing a dissociation constant (Kd) of 42.8 µM. nih.govnih.gov The inhibitory concentration (IC50) for cell proliferation is closely mirrored by the concentration required to arrest cells in mitosis, underscoring that this anti-tubulin activity is the primary driver of its anti-proliferative effects. For instance, in MCF7 cells, the IC50 for proliferation inhibition is 10 µM, while half-maximal mitotic arrest occurs at 8 µM. nih.govnih.gov

| Parameter | Control | Carbendazim (5 µM) | Carbendazim (15 µM) | Carbendazim (30 µM) |

|---|---|---|---|---|

| Growth Rate (µm/min) | 10.1 ± 1.8 | 9.3 ± 2.6 | 8.6 ± 2.0 | 7.5 ± 2.0 |

| Shortening Rate (µm/min) | 16.5 ± 4.5 | 14.0 ± 4.5 | 10.2 ± 3.3 | 6.9 ± 3.4 |

| Growth Length (µm) | 1.9 ± 0.9 | 1.4 ± 0.6** | 1.0 ± 0.4 | 0.8 ± 0.3 |

| Shortening Length (µm) | 3.4 ± 2.0 | 2.3 ± 1.2** | 1.4 ± 0.7 | 1.0 ± 0.5*** |

| Dynamicity (µm/min) | 6.9 ± 1.4 | 5.1 ± 1.1 | 4.1 ± 0.9 | 2.3 ± 0.6 |

Direct and Indirect DNA Interaction Mechanisms

The interaction of this compound with DNA is less direct than its effect on tubulin. Studies have shown that benomyl (B1667996), a precursor that metabolizes to carbendazim, does not directly interact with DNA to cause gene mutations or structural chromosomal damage. who.int However, evidence points towards an indirect mechanism of DNA damage.

Several studies have reported that carbendazim can induce DNA strand breaks and increase DNA damage as measured by the comet assay in various cell types, including lymphocytes and hepatocytes. nih.govresearchgate.net This damage is not thought to arise from direct binding to the DNA helix, but rather as a secondary consequence of cellular stress, such as the generation of reactive oxygen species (ROS). mdpi.com The induction of oxidative stress can lead to DNA lesions. nih.gov

While carbendazim itself is not considered a direct DNA binder, some of its more complex analogues, particularly bis-benzimidazoles, are known to act as DNA minor groove binders, showing a preference for AT-rich sequences. nih.gov These analogues can also function as topoisomerase inhibitors, enzymes that regulate DNA topology. nih.govacs.org For example, the bis-benzimidazole Hoechst 33258 binds with high affinity to the minor groove of DNA. oup.com However, the primary mechanism for the less complex this compound appears to be aneugenic (causing chromosome loss) due to its spindle poisoning effects, rather than clastogenic (causing chromosome breaks) or mutagenic. tuiasi.roscbt.com

Effects on DNA Synthesis Pathways

Consistent with its primary role as a mitotic inhibitor, this compound does not directly target DNA synthesis pathways. The inhibition of cell proliferation is a consequence of the cell's inability to progress through mitosis, rather than a blockage of DNA replication in the S-phase of the cell cycle. cancer.govnih.gov

In contrast, some more complex benzimidazole (B57391) derivatives have been specifically designed to inhibit enzymes involved in nucleic acid production. google.com Certain analogues function as inhibitors of DNA topoisomerases, which are essential for resolving DNA topological problems during replication and transcription. nih.gov For instance, some benzimidazole-acridine derivatives have been reported to act as Topoisomerase I inhibitors. nih.gov Similarly, other analogues inhibit DNA polymerase, the enzyme responsible for synthesizing DNA. mdpi.com These mechanisms, however, are characteristic of specific, often more structurally elaborate, benzimidazole compounds and are not considered the principal mode of action for carbendazim. nih.govdrugbank.com

Cellular Pathway Interventions

The molecular interactions initiated by this compound trigger a cascade of events within cellular signaling pathways, ultimately determining the cell's fate.

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

A direct and well-documented consequence of carbendazim's disruption of microtubule dynamics is a potent arrest of the cell cycle in the G2/M phase. cancer.govnih.govpharmacompass.com This arrest is a protective mechanism mediated by the spindle assembly checkpoint (SAC). The SAC monitors the attachment of microtubules to the kinetochores of chromosomes. When carbendazim suppresses microtubule dynamics, it leads to improper spindle formation and reduces the tension on kinetochores. nih.govnih.gov The SAC detects these abnormalities and halts the cell cycle at the metaphase-to-anaphase transition, preventing chromosomal missegregation and aneuploidy. researchgate.net This sustained mitotic arrest prevents the cell from completing division and proliferating. nih.govheraldopenaccess.us

Induction of Programmed Cell Death (Apoptosis) Pathways

If a cell is unable to resolve the mitotic arrest induced by carbendazim, it is ultimately eliminated through programmed cell death, or apoptosis. cancer.govresearchgate.net This is a crucial mechanism for removing damaged or malfunctioning cells. Carbendazim has been shown to trigger apoptosis in a variety of cancer cell lines. nih.gov

The apoptotic signaling cascade initiated by carbendazim involves the modulation of key regulatory proteins. Studies in zebrafish larvae have demonstrated that exposure to carbendazim leads to the up-regulation of pro-apoptotic genes like p53, Apaf1 (Apoptotic protease activating factor 1), and Caspase 8. nih.gov Concurrently, the expression of the anti-apoptotic gene Bcl2 (B-cell lymphoma 2) is down-regulated. nih.gov Further research in rat models confirmed that carbendazim treatment increases the expression of the pro-apoptotic proteins Bax and Caspase-3, while decreasing the anti-apoptotic protein Bcl-2, signaling the activation of the intrinsic (mitochondrial) apoptotic pathway. um.ac.ir The activation of Caspase 8 also suggests a potential involvement of the extrinsic (death receptor) pathway. nih.govmurdoch.edu.au

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Carbendazim | MCF7 (Human Breast Cancer) | 10 µM | nih.govnih.gov |

| Carbendazim | U-2 OS (Human Osteosarcoma) | 20 µM | nih.gov |

| Carbendazim | B16 (Murine Melanoma) | 8.5 µM | researchgate.net |

| Carbendazim | HT-29 (Human Colon Carcinoma) | 9.5 µM | researchgate.net |

| Carbendazim | HaCaT (Human Keratinocyte) | 73.20 µg/ml (~383 µM) | semanticscholar.org |

| Carbendazim | HepG2 (Human Hepatoma) | 62.01 µg/ml (~324 µM) | semanticscholar.org |

| Benomyl | NRK52E (Rat Kidney Epithelial) | 25.78 µM | heraldopenaccess.us |

| Benomyl | SH-SY5Y (Human Neuroblastoma) | 108.7 µM | heraldopenaccess.us |

| Nocodazole | Various | Potent Antimitotic | ukm.my |

Activation of Cellular Checkpoint Mechanisms (e.g., Spindle Assembly Checkpoint)

A primary mechanism of action for several analogues of this compound, particularly the well-studied fungicide and antineoplastic agent Carbendazim (methyl 2-benzimidazolecarbamate), is the disruption of microtubule dynamics, which culminates in the activation of the Spindle Assembly Checkpoint (SAC). nih.govresearcher.life The SAC is a critical surveillance system in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. nih.govchemijournal.combmglabtech.com It prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle. chemijournal.comnih.gov

Benzimidazole carbamates interfere with the cell cycle by suppressing the dynamic instability of microtubules. nih.gov Carbendazim, for instance, binds to mammalian tubulin with a dissociation constant (Kd) of 42.8 ± 4.0 μM. nih.govresearcher.life This binding does not occur at the well-known colchicine or vinblastine sites, suggesting a novel interaction site on the tubulin protein. nih.gov The binding event suppresses both the growing and shortening phases of microtubule dynamic instability. nih.gov This suppression leads to significant mitotic spindle abnormalities, such as the formation of tripolar or multipolar spindles. nih.gov

A key consequence of this suppressed microtubule function is the reduction of tension on the kinetochores, the protein structures on chromatids where spindle fibers attach. nih.gov This lack of tension is a primary signal that activates the SAC. nih.govsemanticscholar.org The activation of the SAC leads to a mitotic arrest, typically at the G2/M phase of the cell cycle, preventing the cell from proceeding to anaphase and ultimately leading to cell death in cancer cells. researcher.lifenih.gov This mechanism is crucial for the antiproliferative effects observed in various cancer cell lines, including those that are drug-resistant or deficient in p53. nih.govnih.gov Studies have shown that compounds like Carbendazim can induce mitotic arrest and inhibit cell proliferation at similar concentrations, highlighting the direct link between microtubule disruption, SAC activation, and the resulting cytostatic effects. nih.gov

Specific Enzyme and Receptor Targeting

Beyond their effects on microtubule dynamics, this compound analogues exhibit a range of specific interactions with various enzymes and receptors, contributing to their pharmacological profile.

Inhibition of Cyclooxygenases and Lipoxygenases

A significant area of investigation for benzimidazole derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.comresearchgate.net These enzymes are critical in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govd-nb.info The development of dual COX/5-LOX inhibitors is a key strategy to create safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular side effects. nih.govresearchgate.net

Studies on 2-phenyl-substituted benzimidazoles have identified structural features that influence their inhibitory activity. For example, an amine group at the R¹ position was found to enhance the inhibition of COX-1, COX-2, and 5-LOX. mdpi.com Specific substitutions at other positions can confer selectivity; a hydrophilic group at the R⁵ position favors COX-2 inhibition, while a methoxy (B1213986) group at the same position enhances 5-LOX inhibition. mdpi.com Some novel benzimidazole derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values in the sub-micromolar range, comparable to or better than the standard drug indomethacin. ekb.eg Furthermore, certain benzimidazole analogues have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of inflammatory prostaglandin E2, without significantly affecting COX-1, COX-2, or 5-LOX activities. acs.orgnih.gov

| Compound/Analogue | Target Enzyme | IC50 (µM) | Selectivity Notes |

| 2-Phenyl-benzimidazole derivative (R²–CH₃, R¹–NH₂) | COX-1 | 0.72 ± 0.77 | - |

| 2-Phenyl-benzimidazole derivative (R⁵-nitrile) | COX-1 | 8.17 ± 2.85 | Dual COX-1/COX-2 inhibitor |

| COX-2 | 6.79 ± 1.46 | ||

| 2-Phenyl-benzimidazole derivative (R⁵-2-aminopyridin-4-yl) | 5-LOX | 8.41 ± 1.22 | - |

| Novel Benzimidazole Derivative (Compound 6) | COX-2 | 0.13 | Compared to Indomethacin (IC50 = 0.41 µM) |

| Novel Benzimidazole Derivative (Compound 9) | COX-2 | 0.15 | Compared to Indomethacin (IC50 = 0.41 µM) |

| AGU654 (Benzimidazole Derivative) | mPGES-1 | 0.0029 | Highly selective over COX-1, COX-2, 5-LOX |

Interaction with DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and recombination. researcher.life They are validated targets for cancer chemotherapy. acs.org Certain benzimidazole derivatives, particularly bis-benzimidazoles, have been shown to function as topoisomerase inhibitors. researcher.life Their flexible structure allows for high-affinity binding to the minor groove of DNA. researcher.life This interaction can alter the conformation of DNA and inhibit the formation of the cleavable complex, which is a key intermediate in the topoisomerase reaction cycle. researcher.life By stabilizing this complex, the drugs prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. wikipedia.orgnih.gov

For instance, certain 2,5-disubstituted-benzimidazole derivatives have demonstrated inhibitory activity against both Topoisomerase I and Topoisomerase II. researcher.life The mechanism of these benzimidazole-based inhibitors is distinct from DNA alkylating agents like bendamustine, which also features a benzimidazole core but acts by creating covalent bonds with DNA. researcher.life

Modulation of Kinase Activities (e.g., p38α MAP Kinase, TNF-α)

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. nih.gov Specifically, the p38α isoform plays a key role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govnih.gov Inhibition of p38α MAP kinase is therefore a significant therapeutic strategy for inflammatory diseases. nih.govturkjps.org

Several series of benzimidazole derivatives have been synthesized and identified as potent inhibitors of p38α MAP kinase. nih.govnih.govnih.gov These compounds typically act as competitive inhibitors at the ATP-binding site of the kinase. nih.gov For example, 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles and other trisubstituted imidazoles linked to a benzimidazole core have shown potent inhibition of p38α kinase and subsequent reduction of TNF-α production. semanticscholar.orgnih.gov Docking studies have revealed that these molecules can establish a new binding pose within the ATP binding pocket of the enzyme. nih.gov Some of these compounds have demonstrated significant anti-inflammatory activity in vivo, validating p38α as a key target for this class of molecules. nih.govnih.gov

| Compound Series | Target Kinase | Activity |

| 5-substituted benzoylamino-2-substituted phenylbezimidazoles | p38 kinase | ~50% inhibition at 10 µM for lead compounds |

| 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles | p38α MAP kinase | Potent inhibition of TNF-α |

| Imidazolyl benzimidazoles | p38α MAP kinase | Highly potent in vivo activity |

Inhibition of Phosphatidylcholine-Specific Phospholipase C

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in cell proliferation, differentiation, and signal transduction through the hydrolysis of phosphatidylcholine. nih.govacs.org The inhibition of PC-PLC has emerged as a potential therapeutic avenue, particularly in oncology, as it can interfere with the signaling of key growth factor receptors like HER2 and EGFR. nih.govacs.org The inhibitor D609 (tricyclodecan-9-yl-potassium xanthate), while not a benzimidazole itself, is a well-characterized inhibitor of PC-PLC. nih.gov Treatment with D609 has been shown to reduce cell proliferation, affect sphere-forming efficiency of cancer stem cells, and down-regulate the expression of receptors such as HER2 and the chemokine receptor CXCR4. ekb.egresearchgate.netfigshare.com This research highlights the therapeutic potential of targeting PC-PLC, and while direct inhibition by this compound derivatives is not extensively documented, the benzimidazole scaffold is a common feature in many enzyme inhibitors, suggesting a potential area for future drug design. acs.org

Ligand-Binding to Specific Receptors (e.g., Cannabinoid, Bradykinin)

The benzimidazole scaffold has been utilized to develop ligands for a variety of G-protein coupled receptors, including cannabinoid and bradykinin (B550075) receptors.

Cannabinoid Receptors: The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), is a target for treating neurodegenerative and inflammatory conditions. nih.govnih.gov Recently, benzimidazole carbamates have been synthesized and evaluated as dual-acting ligands, combining butyrylcholinesterase (BChE) inhibition with CB2 receptor agonism. nih.govacs.org These hybrid molecules have shown promising affinity for the human CB2 receptor. nih.govresearchgate.net For example, a series of 15 benzimidazole carbamates were synthesized, with some compounds demonstrating balanced activities on both BChE and CB2R. nih.gov Specific structural modifications, such as the placement and type of carbamate (B1207046) group on the benzimidazole core, were found to be critical for affinity and efficacy. acs.org N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles have also been designed and shown to exhibit nanomolar affinity for the CB1 receptor. nih.govresearchgate.net

| Compound Series | Target Receptor | Binding Affinity (Ki or IC50) |

| Benzimidazole carbamate (Compound 15d) | hCB2R | IC50 = 1.2 µM |

| Benzimidazole carbamate (Compound 21d) | hCB2R | IC50 = 1.0 µM |

| N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole (Compound 5) | CB1 | Ki = 1.2 nM |

Bradykinin Receptors: Bradykinin is a peptide that mediates inflammation and pain through its B1 and B2 receptors. wikipedia.org Developing antagonists for these receptors is a strategy for creating anti-inflammatory drugs. biorxiv.org A novel series of 1-benzylbenzimidazoles has been identified as potent bradykinin B1 receptor antagonists, with several compounds showing excellent affinity for the rat and cynomolgus macaque B1 receptors. nih.gov While these are not carbamic acid derivatives, they demonstrate the versatility of the core benzimidazole structure in targeting bradykinin receptors. The development of such specific ligands can help in managing inflammatory conditions where bradykinin plays a significant role. nih.govnih.govnih.gov

Broader Biological Interactions with Biopolymers and Ion Transport Systems

While the principal mechanism of action for this compound and its analogues is the disruption of microtubule polymerization via binding to β-tubulin, research has revealed a wider range of interactions with other essential biopolymers and cellular systems. drugbank.comwikipedia.orgiiarjournals.org These broader interactions contribute to their biological effects and are crucial for a comprehensive understanding of their cellular impact.

Interactions with Non-Tubulin Proteins and Enzymes

Beyond their well-documented effects on tubulin, benzimidazole derivatives interact with a variety of other proteins and enzymes, influencing critical cellular pathways.

Fumarate (B1241708) Reductase: Albendazole (B1665689) has been noted to inhibit fumarate reductase, an enzyme crucial for the mitochondrial respiratory chain in certain organisms. drugbank.comresearchgate.net This inhibition disrupts energy metabolism by impeding the production of adenosine (B11128) triphosphate (ATP), which is vital for parasite survival. drugbank.comdrugbank.com The loss of energy production leads to immobilization and eventual death of the organism. drugbank.comdrugbank.com

Tumor Suppressor Protein p53: Preclinical studies have shown that fenbendazole (B1672488) can stabilize the p53 tumor suppressor protein. 417integrativemedicine.com The p53 protein plays a critical role in cellular defense by repairing damaged DNA and inducing apoptosis (programmed cell death) in mutated cells. 417integrativemedicine.com By enhancing the stability of p53, fenbendazole may bolster the cell's natural response to DNA damage. 417integrativemedicine.com

Cell Cycle Regulatory Proteins: Fenbendazole has been observed to interfere with key proteins that regulate the cell cycle. mdpi.com Mechanistic investigations revealed that it can induce a G2/M phase arrest in the cell cycle. iiarjournals.orgmdpi.com This is associated with its influence on regulatory proteins such as Wee1, cdc25C, CDK1, and cyclin B1, which are pivotal for the G2/M transition. mdpi.com Other benzimidazole derivatives have been found to interact with Aurora kinase A and Cyclin-dependent kinase 2. drugbank.com

Signal Transduction Pathway Proteins: Fenbendazole has been shown to activate the MEK3/6-p38MAPK pathway, which can lead to the inhibition of cell proliferation and the enhancement of apoptosis. iiarjournals.org

Cytochrome P450 (CYP) Enzymes: Several benzimidazole analogues interact with CYP enzymes, which are central to metabolism. For instance, cimetidine (B194882) can increase the serum concentration of albendazole by interfering with the CYP3A4 enzyme, which is involved in its breakdown. wikipedia.org Mebendazole (B1676124) is primarily metabolized in the liver, with its main metabolite being 2-amino-5-benzoylbenzimidazole, which is devoid of the parent compound's primary activity. drugbank.com

Interactions with Nucleic Acids

While the primary target of benzimidazoles is tubulin, some studies have indicated secondary effects on nucleic acid synthesis. For example, at certain concentrations, thiabendazole (B1682256) has been shown to partially inhibit DNA and RNA synthesis in Aspergillus nidulans. nih.gov

Effects on Transport Systems

The interaction of benzimidazoles with cellular transport systems, particularly those for essential nutrients, represents another facet of their biological activity.

Glucose Transport: A significant effect of benzimidazoles is the impairment of glucose uptake in susceptible organisms. drugbank.comwikipedia.org The loss of cytoplasmic microtubules, resulting from tubulin disruption, leads to impaired function of glucose transporters. drugbank.comdrugbank.com Fenbendazole, specifically, has been linked to the inhibition of glucose transporters, which disrupts the metabolic processes essential for the survival of rapidly growing cells. iiarjournals.org417integrativemedicine.com This depletion of glucose uptake and subsequent depletion of glycogen (B147801) stores is a key consequence of microtubule disruption. drugbank.comwikipedia.org

There is limited specific research detailing the direct interaction of this compound and its analogues with classical ion transport systems, such as sodium, potassium, or calcium channels. The current body of evidence points more strongly towards the disruption of nutrient transport as a consequence of cytoskeletal damage.

Research Findings on Biopolymer Interactions

| Compound | Interacting Biopolymer(s) | Observed Effect | Reference(s) |

| Albendazole | β-tubulin, Fumarate reductase, Cytochrome P450 3A4 | Inhibition of microtubule polymerization, Disruption of energy metabolism, Altered drug metabolism | wikipedia.orgdrugbank.comnih.gov |

| Mebendazole | β-tubulin, Cytochrome P450 enzymes | Inhibition of microtubule polymerization, Impaired glucose uptake, Drug metabolism | drugbank.comnih.gov |

| Fenbendazole | β-tubulin, p53, Glucose transporters, MEK3/6, p38MAPK, Wee1, cdc25C, CDK1, Cyclin B1 | Disruption of microtubule equilibrium, Stabilization of p53, Inhibition of glucose uptake, Cell cycle arrest | iiarjournals.org417integrativemedicine.commdpi.comnih.gov |

| Thiabendazole | β-tubulin, DNA/RNA | Competitive inhibition of carbendazim binding to tubulin, Partial inhibition of DNA/RNA synthesis | nih.gov |

| Carbendazim (MBC) | β-tubulin | Binds to a unique site on tubulin (not colchicine or vinblastine site), suppresses microtubule dynamics | researchgate.netnih.gov |

| Oxibendazole | β-tubulin | Binds to colchicine-sensitive site, inhibiting polymerization | drugbank.comnih.gov |

Computational and Theoretical Investigations of 2 Benzimidazolecarbamic Acid Systems

Molecular Modeling and Docking Studies for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govukm.my This method is extensively used to understand the interaction between 2-benzimidazolecarbamic acid derivatives and their biological targets.

Key Findings from Docking Studies:

Tubulin Inhibition: Derivatives of benzimidazole-2-carbamate (BzC) are known to inhibit microtubule polymerization by binding to the β-tubulin subunit. nih.govnih.govepa.gov Docking studies have been crucial in elucidating the binding modes of these compounds within the colchicine (B1669291) binding site of β-tubulin. nih.govnih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for their inhibitory activity. nih.govtandfonline.com For instance, the carbamate (B1207046) group and the benzimidazole (B57391) ring are often involved in forming hydrogen bonds with the protein. tandfonline.com

Identification of Key Residues: Docking simulations have identified specific amino acid residues within the binding pocket that are critical for the affinity and selectivity of BzC derivatives. nih.govnih.gov For example, studies have shown that mutations in residues like Phe167, Glu198, and Phe200 can lead to resistance against these compounds. nih.govepa.gov

Structure-Activity Relationship (SAR): By comparing the docking scores and binding poses of a series of derivatives, researchers can establish a structure-activity relationship. nih.govresearchgate.net This helps in understanding how different substituents on the benzimidazole ring influence the binding affinity and, consequently, the biological activity. ukm.my

Other Targets: Besides tubulin, docking studies have explored the interaction of benzimidazole derivatives with other important biological targets, including:

α-Glucosidase: Docking simulations have shown that certain benzimidazole-2-carbamate derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net

Poly(ADP-ribose) polymerase-1 (PARP-1): These studies have helped in understanding the binding modes of benzimidazole carboxamide derivatives as PARP-1 inhibitors, which are promising for cancer therapy. nih.gov

Cyclin-Dependent Kinase-8 (CDK8): Docking studies have been used to investigate the binding of benzimidazole derivatives to CDK8, a potential target for colon cancer treatment.

Topoisomerase I-DNA complex: The binding of benzimidazole derivatives to this complex has been investigated to understand their anticancer mechanism. researchgate.net

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Target Protein | Key Findings | References |

|---|---|---|

| β-Tubulin | Identification of binding modes and key amino acid interactions for microtubule polymerization inhibition. | nih.govnih.govepa.gov |

| α-Glucosidase | Demonstrated key interactions between derivatives and the active site, suggesting potent inhibitory activity. | researchgate.net |

| PARP-1 | Elucidation of binding modes to understand structure-activity relationships for cancer therapy. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.netdergipark.org.tr These methods provide detailed insights into the properties of this compound and its derivatives at the atomic level.

Applications of DFT in Studying this compound Systems:

Geometric Optimization and Thermochemical Properties: DFT calculations are used to determine the most stable three-dimensional structure (geometry) of these molecules. researchgate.net This information is crucial for understanding their conformational preferences and for subsequent docking studies. Thermochemical properties, such as enthalpy and Gibbs free energy, can also be calculated to assess the relative stability of different conformers. researchgate.netdeepdyve.com

Electronic Properties: DFT can be used to calculate various electronic properties, including:

Molecular Electrostatic Potential (MEP): The MEP map helps to visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is useful for predicting sites of interaction with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. dergipark.org.tr

Reaction Mechanisms: DFT has been employed to study the mechanisms of degradation of benzimidazole carbamates, providing insights into the reaction pathways and the role of reactive species. researchgate.net

Prediction of Absorption and Distribution Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including those based on the this compound scaffold. nih.govbohrium.comscirp.orgnih.govresearchgate.net These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Commonly Predicted ADME Properties:

Human Intestinal Absorption (HIA): Models are used to predict how well a compound will be absorbed from the gastrointestinal tract after oral administration. scirp.orgmersin.edu.tr

Blood-Brain Barrier (BBB) Penetration: These predictions assess the likelihood of a compound crossing the blood-brain barrier, which is crucial for drugs targeting the central nervous system. scirp.orgnih.govarxiv.org

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target. mersin.edu.trmdpi.com

Aqueous Solubility: This property is important for drug formulation and absorption. scirp.org

Many of these prediction models are based on Lipinski's Rule of Five, which provides a set of guidelines for drug-likeness. semanticscholar.org

Table 2: In Silico Predicted ADME Properties for Benzimidazole Derivatives

| ADME Property | Prediction Method/Model | Significance | References |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Computational models based on molecular descriptors | Predicts oral bioavailability | scirp.orgmersin.edu.tr |

| Blood-Brain Barrier (BBB) Penetration | In silico models | Crucial for CNS-acting drugs | scirp.orgnih.govarxiv.org |

| Plasma Protein Binding | Prediction based on molecular structure | Affects drug distribution and efficacy | mersin.edu.trmdpi.com |

In Silico Simulation of Metabolic Transformations

Key Aspects of In Silico Metabolism Prediction:

Cytochrome P450 (CYP) Metabolism: Many drug metabolism predictions focus on the reactions catalyzed by CYP enzymes, which are a major family of drug-metabolizing enzymes. acs.org In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms, such as CYP2D6. mersin.edu.tr

Identification of Metabolites: Tools like the OECD QSAR Application Toolbox can predict the structures of potential metabolites formed through various biotransformation reactions. europa.eu For carbendazim (B180503) (methyl 2-benzimidazolecarbamate), predicted metabolites include 2-aminobenzimidazole (B67599) and hydroxylated derivatives. europa.eu

Toxicity of Metabolites: In silico methods can also be used to assess the potential toxicity of predicted metabolites. nih.gov For example, the metabolite 2-aminobenzimidazole has been shown to have higher acute toxicity than the parent compound, carbendazim. europa.eu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govresearchgate.net

Applications in the Study of this compound Systems:

Exploring Conformational Space: Conformational analysis helps to identify the low-energy conformations of a molecule, which are the most likely to be biologically active. researchgate.netnih.gov

Stability of Ligand-Protein Complexes: MD simulations are used to assess the stability of the complex formed between a ligand (like a benzimidazole derivative) and its target protein (like β-tubulin). nih.govnih.govresearchgate.net By analyzing the trajectory of the simulation, researchers can determine if the ligand remains bound to the active site and maintain its key interactions over time. tandfonline.com

Flexibility and Dynamics: MD simulations provide insights into the flexibility of both the ligand and the protein, which can be important for the binding process. nih.gov They can reveal how the protein structure might adapt to accommodate the ligand.

Binding Free Energy Calculations: MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of binding affinity than docking scores alone. tandfonline.com

Computational Analysis of Degradation Pathways and Thermochemistry

Computational methods are also employed to investigate the degradation of this compound compounds in the environment. researchgate.netnih.gov

Key Areas of Investigation:

Photodegradation: Computational studies can help to understand the mechanisms of photodegradation, where a molecule breaks down upon exposure to light. For thiabendazole (B1682256), a related benzimidazole, photodegradation has been shown to occur on the thiazole (B1198619) ring. epa.gov

Radiolytic Decomposition: Computer modeling has been used to simulate the decomposition of carbendazim by radiolysis, identifying potential degradation products such as 2-aminobenzimidazole and 2-hydroxybenzimidazole. nih.gov

Reaction with Reactive Species: Reactive molecular dynamics simulations have been used to study the degradation of carbendazim induced by reactive oxygen species. researchgate.net These simulations show that the interaction often begins with hydrogen abstraction, leading to the breaking of key chemical bonds. researchgate.net

Thermochemistry: The thermochemical properties of degradation reactions can be calculated to determine their feasibility and to understand the energy changes involved. deepdyve.comdntb.gov.ua

Advanced Analytical Methodologies for Characterization and Quantification of 2 Benzimidazolecarbamic Acid and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Benzimidazolecarbamic acid and its derivatives. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁵N.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. For derivatives like methyl 2-benzimidazolecarbamate, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the N-H proton, and the methyl protons of the ester group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. For instance, the spectrum of benzimidazole itself shows characteristic peaks for its different carbon atoms. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly useful for characterizing benzimidazole derivatives as it directly probes the nitrogen atoms in the heterocyclic ring and the carbamate (B1207046) group. researchgate.net Although ¹⁵N has a low natural abundance, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate ¹H and ¹⁵N nuclei, providing valuable connectivity information. researchgate.netrsc.org The chemical shifts of the nitrogen atoms can help in distinguishing between different isomers and tautomeric forms. beilstein-journals.org

Interactive Data Table: Typical NMR Data for a this compound Derivative (Methyl 2-benzimidazolecarbamate)

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.20 - 7.60 | Multiplet | Aromatic Protons |

| ¹H | 10.5 - 11.5 | Broad Singlet | N-H Proton |

| ¹H | 3.80 - 3.90 | Singlet | Methyl Protons (-OCH₃) |

| ¹³C | 110 - 145 | - | Aromatic Carbons |

| ¹³C | ~154 | - | Carbonyl Carbon (C=O) |

| ¹³C | ~52 | - | Methyl Carbon (-OCH₃) |

| ¹⁵N | -250 to -170 | - | Pyrrolic and Pyridinic Nitrogens |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. unitechlink.comstudymind.co.uk The resulting IR spectrum displays absorption bands at specific frequencies corresponding to different functional groups. unitechlink.com For this compound, characteristic IR absorption bands would include:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the imidazole (B134444) ring and the carbamate group.

C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carbamate.

C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The presence and position of these bands can confirm the presence of the key functional groups within the molecule. libretexts.org

Mass Spectrometry (MS)